Europium nitride

Spintronics Diluted Magnetic Semiconductors Ferromagnetic Semiconductors

Ferromagnetic semiconductor research often struggles with stoichiometric control in rare-earth nitrides. Europium nitride (EuN) addresses this through tunable Eu²⁺/Eu³⁺ charge states. • Sub-stoichiometric EuN (15-20% Eu²⁺) orders ferromagnetically at 120 K-50 K above GdN-cutting liquid helium use in cryogenic spin injection. • Mn₄N-EuN catalysts achieve 25× higher NH₃ synthesis rates vs. neat EuN via [Eu-N-Mn] active sites. • Narrow 0.97 eV band gap enables distinct heterostructure band offsets. • Supplied at ≥99.9% purity (metals basis) with custom stoichiometry options.

Molecular Formula EuN
Molecular Weight 165.97 g/mol
CAS No. 12020-58-5
Cat. No. B076834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEuropium nitride
CAS12020-58-5
Molecular FormulaEuN
Molecular Weight165.97 g/mol
Structural Identifiers
SMILESN#[Eu]
InChIInChI=1S/Eu.N
InChIKeyPSBUJOCDKOWAGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Europium Nitride Procurement Baseline


Europium nitride (EuN, CAS 12020-58-5) is a binary rare-earth nitride belonging to the lanthanide mononitride series. It crystallizes in the rock-salt (NaCl) structure with a lattice parameter a = 501.779(6) pm [1]. EuN is recognized as a narrow-band-gap ferromagnetic semiconductor that lies near the metal-insulator boundary, with an experimentally determined optical band gap of 0.97±0.05 eV [2]. The compound is distinguished by the coexistence of Eu³⁺ (non-magnetic, J=0 ground state) and Eu²⁺ (magnetic, 4f⁷ configuration) charge states, enabling tunable magnetic and electronic properties through stoichiometry control [3].

Why Europium Nitride Cannot Be Replaced


Within the rare-earth nitride (REN) series, substitution of EuN with nominally similar compounds such as GdN, SmN, or YbN yields fundamentally different material behavior. Stoichiometric Eu³⁺N is intrinsically non-magnetic (J=0 ground state), whereas Gd³⁺N is a robust spin-only ferromagnet (~70 K Tc) and Sm³⁺N exhibits near-zero net magnetic moment (~0.03 μB) due to spin-orbit cancellation [1]. Furthermore, sub-stoichiometric EuN containing Eu²⁺ becomes ferromagnetic with a Curie temperature above 100 K—a doping-induced transition not replicated in GdN or SmN [2]. EuN also displays a narrower optical band gap (0.97±0.05 eV) compared to SmN (1.30±0.1 eV) and paramagnetic GdN (1.30±0.05 eV) [3]. Generic substitution therefore compromises both the magnetic switching behavior and the electronic band alignment required for targeted applications.

Europium Nitride Comparative Evidence


Curie Temperature: EuN vs GdN

Sub-stoichiometric EuN with Eu²⁺ concentrations near 15–20% exhibits a ferromagnetic Curie temperature as high as 120 K. This exceeds the Curie temperature of GdN (~70 K) under comparable conditions [1]. Unlike GdN, stoichiometric Eu³⁺N is non-magnetic (J=0), enabling a unique magnetic switching capability via nitrogen vacancy engineering that is not available in GdN [2]. The ferromagnetism is intrinsic to the EuN host, as confirmed by correlated polarization of Eu³⁺ following Eu²⁺ [3].

Spintronics Diluted Magnetic Semiconductors Ferromagnetic Semiconductors

Optical Band Gap: EuN vs SmN

The experimentally determined optical band gap of EuN is 0.97±0.05 eV, as measured from transmission and reflection spectra on polycrystalline thin films [1]. This value is narrower than SmN (1.30±0.1 eV) and paramagnetic GdN (1.30±0.05 eV), and distinct from DyN (1.20±0.05 eV) [2]. QSGW theoretical calculations confirm a direct band gap at the X-point of approximately 0.9 eV, with EuN lying near the metal-insulator boundary where the empty Eu 4f multiplet sits close to the Fermi level [3].

Optoelectronics Band Gap Engineering Semiconductor Heterostructures

Ammonia Synthesis: EuN-Mn₄N Synergy

In catalytic ammonia synthesis, the synergy between manganese nitride (Mn₄N) and europium nitride (EuN) yields an ammonia synthesis rate that is 41 times higher than neat Mn₄N and 25 times higher than neat EuN [1]. The enhancement is attributed to [Eu-N-Mn] interfacial species that play a pivotal role in N₂ activation. Compositing Mn₄N with other rare-earth nitrides such as LaN, PrN, and CeN also enhances activity, though the patent priority (CNIPA 202311567625.1) specifically identifies the Mn₄N-EuN combination as a notable catalyst system [2].

Heterogeneous Catalysis Ammonia Synthesis Nitride Catalysts

Spectral Shift Absorber: EuN vs GdN

In the SAIRS fast-spectrum space reactor design, europium nitride (¹⁵¹EuN) added as a spectral shift absorber to the UN fuel at 9 atom% loading enabled a reactor and shield mass of 908.98 kg, representing a mass savings of 143.16 kg compared to the rhenium (Re) base-case design [1]. Under the same loading conditions, ¹⁵⁵GdN addition at 12 atom% yielded a reactor and shield mass of 951.20 kg, a savings of 100.94 kg over the base-case [2]. Both absorbers required increased UN fuel enrichment (from 83.5% to a maximum of 94%) to compensate for parasitic neutron absorption [3].

Nuclear Reactor Materials Spectral Shift Absorbers Space Power Systems

Nanocrystalline Surface Area: EuN vs YbN

Nanocrystalline EuN prepared by thermal decomposition of Eu(NH₂)₂ at 573 K yields a surface area of 107 m² g⁻¹, compared to 146 m² g⁻¹ for YbN prepared from Yb(NH₂)₂ at 773 K [1]. Both EuN and YbN readily absorb ammonia at room temperature upon contact with 0–4.67 kPa NH₃, with the absorbed ammonia existing in both surface-adsorbed and lattice-incorporated forms [2]. The lower decomposition temperature required for EuN (573 K vs 773 K for YbN) indicates greater synthetic accessibility under milder thermal conditions [3].

Nanomaterials Gas Sorption Catalyst Supports

Epitaxial Growth: EuN vs Other Rare-Earth Nitrides

In contrast to other rare-earth nitrides (e.g., GdN, SmN, DyN) which can be grown epitaxially using thermal evaporation of the rare-earth metal in a nitrogen atmosphere, successful epitaxial growth of EuN films requires an activated nitrogen source [1]. This distinct growth requirement stems from the thermodynamic stability of the Eu²⁺/Eu³⁺ redox couple and the lower reactivity of Eu metal with molecular N₂. X-ray spectroscopy confirms that as-grown EuN films contain predominantly Eu³⁺ with a small, variable quantity of Eu²⁺ associated with nitrogen vacancies [2].

Thin Film Deposition Epitaxial Growth MBE

Europium Nitride Application Scenarios


Spin Injectors and Magnetic Tunnel Junctions

Sub-stoichiometric EuN thin films with controlled Eu²⁺ content (15–20%) achieve ferromagnetic ordering at 120 K, a 50 K advantage over GdN. This higher Curie temperature enables spin injection at cryogenic temperatures with reduced liquid helium consumption [1]. The intrinsic non-magnetic nature of stoichiometric Eu³⁺N further permits magnetic switching via nitrogen vacancy engineering, a tunability not achievable with GdN or SmN [2].

Advanced Ammonia Synthesis Catalysts

Mn₄N-EuN composite catalysts deliver ammonia synthesis rates 25× higher than neat EuN and 41× higher than neat Mn₄N under mild conditions [1]. The [Eu-N-Mn] interfacial species identified as the active site makes EuN an essential co-catalyst component for next-generation nitride catalyst development, as reflected in pending patent protection (CNIPA 202311567625.1) [2].

Spectral Shift Absorbers in Space Reactor Fuels

Addition of 9 atom% ¹⁵¹EuN to UN fuel in the SAIRS fast-spectrum reactor reduces total reactor and shield mass by 143.16 kg compared to the rhenium base-case, outperforming ¹⁵⁵GdN (100.94 kg savings at 12 atom% loading) [1]. The superior neutronic efficiency per unit mass directly translates to launch mass reduction for aerospace nuclear power systems [2].

Epitaxial Heterostructures for Optoelectronic Devices

The 0.97±0.05 eV optical band gap of EuN, which is approximately 0.33 eV narrower than SmN and GdN, provides distinct band offsets when integrated into rare-earth nitride heterostructures [1]. The proximity of the empty Eu 4f multiplet to the Fermi level offers additional tunability of electronic states [2], enabling band-engineered device architectures including spin-filtering barriers and quantum well structures.

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